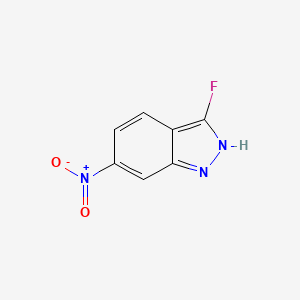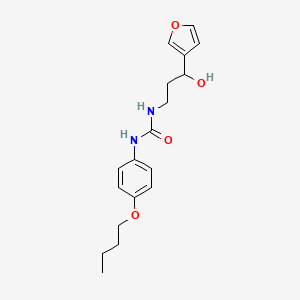
(2S,3R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C27H25NO5 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to the compound , is utilized for protecting hydroxy-groups in various chemical contexts. This protection is particularly crucial when working with sensitive compounds where selective reactivity is needed. The Fmoc group can be conveniently removed without affecting other base-labile protecting groups, making it versatile for synthetic applications (Gioeli & Chattopadhyaya, 1982).
Influenza Neuraminidase Inhibitors
This compound's derivatives have been found effective as inhibitors of influenza neuraminidase, an enzyme critical for the spread of influenza virus. These inhibitors are vital for developing anti-influenza drugs, especially targeting different strains of the virus (Wang et al., 2001).
Bioimaging Applications
A water-soluble derivative of this compound has shown potential in bioimaging, particularly in integrin-selective imaging. This application is significant in the field of cellular biology, allowing for targeted imaging of specific cell types or molecular interactions (Morales et al., 2010).
Solid Phase Peptide Synthesis
This compound's derivatives are useful in solid phase peptide synthesis. They serve as handle reagents, aiding in the synthesis of peptide amides. This is particularly important in the development of new peptides for therapeutic and research purposes (Funakoshi et al., 1988).
Synthesis of N-Substituted Hydroxamic Acids
The compound is involved in the synthesis of N-substituted hydroxamic acids, important in medicinal chemistry for their role in drug development. These acids are relevant in creating a wide range of pharmacologically active agents (Mellor & Chan, 1997).
Development of Aromatic Polyamides
This compound contributes to the synthesis of new aromatic polyamides, which have applications in material science. These polyamides are known for their solubility, flexibility, and thermal stability, making them useful in various industrial applications (Hsiao et al., 1999).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group, followed by the addition of the fluorenylmethoxycarbonyl (Fmoc) protecting group to the carboxylic acid. The Fmoc group is then removed, and the carboxylic acid is activated for coupling with the amine group. The final step involves deprotection of the amine and carboxylic acid groups to yield the target compound.", "Starting Materials": [ "3-methoxyphenylacetic acid", "N-Boc-3-pyrrolidinamine", "9H-Fluorene-9-methanol", "Dicyclohexylcarbodiimide (DCC)", "Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Methanol", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)" ], "Reaction": [ "Protection of the amine group of N-Boc-3-pyrrolidinamine with Boc2O in methanol", "Addition of Fmoc-OSu to 3-methoxyphenylacetic acid in the presence of DIPEA in ethyl acetate", "Deprotection of the Fmoc group with 20% piperidine in DMF", "Activation of the carboxylic acid with DCC and DIPEA in ethyl acetate", "Coupling of the activated carboxylic acid with the protected amine in the presence of NaHCO3 in DMF", "Deprotection of the Boc and Fmoc groups with TFA in methanol" ] } | |
Número CAS |
2138388-57-3 |
Fórmula molecular |
C27H25NO5 |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
(2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C27H25NO5/c1-32-18-8-6-7-17(15-18)25-23(26(29)30)13-14-28(25)27(31)33-16-24-21-11-4-2-9-19(21)20-10-3-5-12-22(20)24/h2-12,15,23-25H,13-14,16H2,1H3,(H,29,30)/t23-,25-/m0/s1 |
Clave InChI |
XZWCELPTLYPFNZ-ZCYQVOJMSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)[C@H]2[C@H](CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
SMILES |
COC1=CC=CC(=C1)C2C(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
SMILES canónico |
COC1=CC=CC(=C1)C2C(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride](/img/structure/B2477294.png)
![methyl 5-(((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2477295.png)
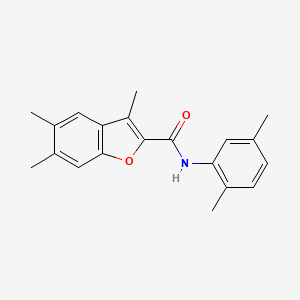
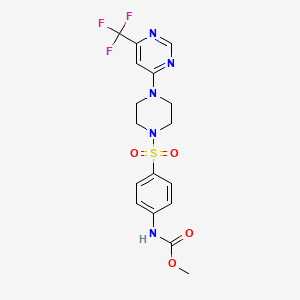
![(2-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2477300.png)
![2-[2-(Methylsulfanyl)pyrido[4,3-d]pyrimidin-5-yl]-octahydropiperazino[1,2-c][1,3]oxazin-6-one](/img/structure/B2477302.png)
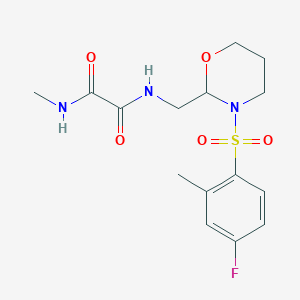

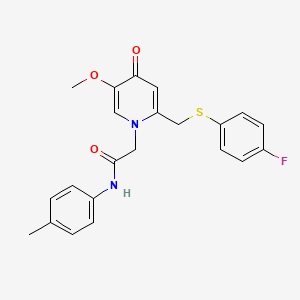
![N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2477313.png)
